molecular formula C8H10N2O3 B1445190 2-Ethoxy-6-nitroaniline CAS No. 6036-46-0

2-Ethoxy-6-nitroaniline

Cat. No. B1445190
CAS RN: 6036-46-0
M. Wt: 182.18 g/mol
InChI Key: WBAPTPZBKPFPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It appears as red to rust-brown crystals or crystalline powder . It is used in chemical synthesis and is considered a biological environmental toxin .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The compound 2-Ethoxy-6-nitroaniline can be synthesized by the reaction of 2-ethoxyaniline and nitric acid.


Molecular Structure Analysis

The molecular weight of 2-Ethoxy-6-nitroaniline is 182.18 . Its InChI code is 1S/C8H10N2O3/c1-2-13-7-5-3-4-6 (8 (7)9)10 (11)12/h3-5H,2,9H2,1H3 .


Chemical Reactions Analysis

Nitro compounds are an important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Physical And Chemical Properties Analysis

2-Ethoxy-6-nitroaniline is a solid at room temperature . It has good solubility in ethanol and acetone but is insoluble in water.

Scientific Research Applications

Spectrophotometric Applications

2-Ethoxy-6-nitroaniline and its related compounds, such as other nitroanilines, have been explored for their potential in spectrophotometric analysis. For example, nitroanilines have been tested as spectrophotometric reagents for the determination of ethinylestradiol in pharmaceutical formulations. The method involves absorbance measurements of the reaction product obtained from the coupling of diazotized nitroaniline with the substance under analysis, showcasing the chemical's role in facilitating sensitive and selective detection methods in pharmaceutical analysis (Teixeira et al., 2011).

Biodegradation Pathways

Nitroaniline compounds have also been studied for their biodegradability and the pathways through which they are metabolized by microorganisms. A study on 2-chloro-4-nitroaniline (a compound similar to 2-Ethoxy-6-nitroaniline) revealed its degradation by a Rhodococcus sp. strain under aerobic conditions. This research provides insights into the environmental impact and potential bioremediation strategies for nitroaniline compounds, highlighting the importance of understanding the ecological interactions of such chemicals (Khan et al., 2013).

Pharmaceutical Research

In pharmaceutical research, nitroaniline derivatives are often explored for their therapeutic potential. One study highlighted the synthesis of novel compounds related to 2-Ethoxy-6-nitroaniline and their potent antiproliferative activities against a panel of tumor cell lines. These findings underscore the role of nitroaniline derivatives in the development of new therapeutic agents (Yin et al., 2013).

Material Science

In the field of materials science, nitroaniline compounds have been utilized in the synthesis and characterization of novel materials. Research on polyaniline and its copolymers with o-nitroaniline revealed interesting electrical and spectroscopic properties, suggesting potential applications in high-capacity battery materials and other electronic devices (Ibrahim, 2017).

Diagnostic Imaging

Furthermore, compounds structurally related to 2-Ethoxy-6-nitroaniline, such as (Ethoxy(ethyl)amino)methanedithiol, have been used in nuclear medicines for the preparation of diagnostic radiopharmaceuticals. This application exemplifies the crucial role that nitroaniline derivatives can play in medical diagnostics and treatment monitoring (Nabati, 2018).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

Future Directions

Conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored, including the use of different nanocatalytic systems .

properties

IUPAC Name

2-ethoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAPTPZBKPFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-6-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-6-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-6-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-6-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.